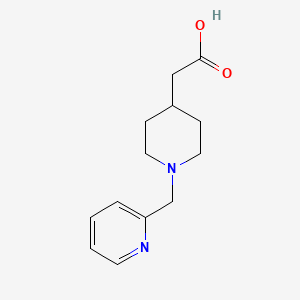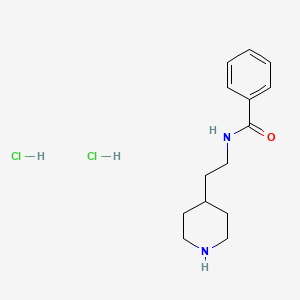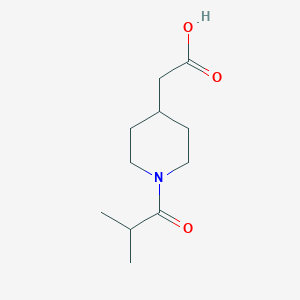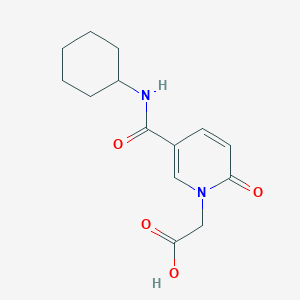
Fmoc-alpha-Methyl-DL-Methionin
Übersicht
Beschreibung
Molecular Structure Analysis
Fmoc-alpha-methyl-DL-methionine is a modified form of methionine, where the alpha carbon is replaced with a methyl group and the amino group is protected with a Fmoc (9-fluorenylmethoxycarbonyl) group . The molecule contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .Chemical Reactions Analysis
Fmoc-α-Me-Met is believed to act as an inhibitor of enzymes involved in protein folding, such as chaperones. It is believed to bind to the active sites of these enzymes, preventing them from folding proteins.Physical And Chemical Properties Analysis
Fmoc-alpha-methyl-DL-methionine is a white to off-white powder with a molecular weight of 385.48 g/mol. It has a melting point of 224-226°C and is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-alpha-Methyl-DL-Methionin: wird in der Peptidsynthese häufig verwendet. Die Fmoc-Gruppe (Fluorenylmethoxycarbonyl) schützt die Aminogruppe während des Syntheseprozesses, wodurch die sequenzielle Addition von Aminosäuren zur Bildung von Peptiden ermöglicht wird . Diese Verbindung ist besonders nützlich für die Einführung von Methylgruppen in Peptide, die ihre Eigenschaften deutlich verändern können.
Modifizierung der Proteinstruktur
Forscher verwenden This compound, um subtile Veränderungen an Proteinstrukturen einzuführen . Diese Modifikationen können die Proteinfaltung, Stabilität und Interaktionen mit anderen Molekülen beeinflussen und Erkenntnisse darüber liefern, wie spezifische Strukturmerkmale die Proteinfunktion beeinflussen.
Biomolekülsynthese
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Biomolekülen wie Antikörpern und Enzymen. Durch die Veränderung der Peptidketten innerhalb dieser Moleküle können Wissenschaftler die Auswirkungen dieser Veränderungen auf die Funktion und Stabilität des Moleküls untersuchen.
Synthese kleiner Moleküle
This compound: wird auch bei der Synthese kleiner Moleküle verwendet. Diese kleinen Moleküle können als Sonden, Medikamente oder als Teil größerer molekularer Anordnungen in verschiedenen biochemischen Anwendungen verwendet werden.
Proteomforschung
In der Proteomforschung ist This compound ein wertvolles Werkzeug zur Untersuchung von Proteininteraktionen und -dynamik . Es ermöglicht die Herstellung modifizierter Peptide, die natürliche Proteinfunktionen nachahmen oder stören können und so zum Verständnis zellulärer Prozesse beitragen.
Entwicklung neuartiger Biomaterialien
Die Fähigkeit der Verbindung, Peptideigenschaften zu modifizieren, macht sie zu einem Kandidaten für die Entwicklung neuartiger Biomaterialien. Diese Materialien können Anwendungen in der Gewebezüchtung, in Medikamenten-Freisetzungssystemen und als Gerüste für Zellwachstum haben.
Studium von Protein-Protein-Interaktionen
Die Modifizierung von Peptiden mit This compound kann bei der Untersuchung von Protein-Protein-Interaktionen helfen . Die eingeführten Methylgruppen können die Interaktionsschnittstelle verändern und so wertvolle Daten über die Art dieser Interaktionen liefern.
Therapeutische Anwendungen
Obwohl es in erster Linie für die Forschung verwendet wird, werden die potenziellen therapeutischen Anwendungen von Peptiden, die unter Verwendung von This compound synthetisiert werden, untersucht. Dazu könnten neuartige Behandlungen für Krankheiten gehören, bei denen Proteinfehlfunktionen oder -fehlfaltung eine Rolle spielen.
Wirkmechanismus
Target of Action
Fmoc-alpha-methyl-DL-methionine is primarily used as a protecting group in peptide synthesis . The specific targets of Fmoc-alpha-methyl-DL-methionine are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of Fmoc-alpha-methyl-DL-methionine involves the protection of amine groups during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The biochemical pathways affected by Fmoc-alpha-methyl-DL-methionine are those involved in peptide synthesis. The compound plays a crucial role in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group .
Result of Action
The result of the action of Fmoc-alpha-methyl-DL-methionine is the successful synthesis of peptides. By protecting the amine groups of amino acids during synthesis, Fmoc-alpha-methyl-DL-methionine allows for the formation of peptide bonds without unwanted side reactions .
Action Environment
The action of Fmoc-alpha-methyl-DL-methionine is influenced by the chemical environment in which peptide synthesis occurs. For example, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-α-Me-Met has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is easy to synthesize and purify. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, Fmoc-α-Me-Met also has some limitations. It is not soluble in aqueous solutions, making it difficult to use in certain experiments. In addition, it has a relatively short shelf life, making it necessary to store it in a cool, dry place.
Zukünftige Richtungen
There are several potential future directions for the use of Fmoc-α-Me-Met in scientific research. One potential direction is the use of Fmoc-α-Me-Met in the study of protein-protein interactions. It could be used to study the effects of mutations on protein structure and function, as well as to study the effects of mutations on protein-protein interactions. In addition, Fmoc-α-Me-Met could be used to study the effects of post-translational modifications on protein structure and function. Finally, Fmoc-α-Me-Met could be used to study the effects of environmental factors on protein structure and function.
Safety and Hazards
While specific safety and hazard information for Fmoc-alpha-methyl-DL-methionine was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPHAVLGYDEOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)


![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390279.png)





![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)
![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)